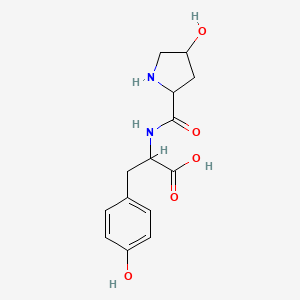
Hydroxyprolyl-Tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyprolyl-Tyrosine is a dipeptide composed of hydroxyproline and tyrosine. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Méthodes De Préparation
Hydroxyprolyl-Tyrosine can be synthesized through the coupling of hydroxyproline and tyrosine using standard peptide synthesis techniques. The reaction typically involves the activation of the carboxyl group of hydroxyproline, followed by its reaction with the amino group of tyrosine. Industrial production methods may involve enzymatic synthesis or fermentation processes to produce the dipeptide in larger quantities .
Analyse Des Réactions Chimiques
Hydroxyprolyl-Tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in hydroxyproline and tyrosine can be oxidized under specific conditions.
Reduction: The dipeptide can be reduced to its corresponding amino alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like acyl chlorides. .
Applications De Recherche Scientifique
Hydroxyprolyl-Tyrosine has various scientific research applications, including:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It is studied for its potential role in cell signaling and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in collagen synthesis and wound healing.
Industry: It is used in the production of bioactive peptides and as a component in cosmetic formulations .
Mécanisme D'action
The mechanism of action of Hydroxyprolyl-Tyrosine involves its interaction with specific molecular targets and pathways. It can modulate cell signaling pathways by interacting with protein kinases and other signaling molecules. The hydroxyl groups in hydroxyproline and tyrosine play a crucial role in these interactions, influencing the phosphorylation and activation of various proteins .
Comparaison Avec Des Composés Similaires
Hydroxyprolyl-Tyrosine can be compared with other similar dipeptides, such as:
Prolyl-Tyrosine: Lacks the hydroxyl group in hydroxyproline, which may affect its biological activity.
Hydroxyprolyl-Phenylalanine: Similar structure but with phenylalanine instead of tyrosine, leading to different chemical properties and biological effects.
Prolyl-Phenylalanine: Lacks both the hydroxyl group and the tyrosine residue, resulting in distinct chemical and biological characteristics
This compound’s uniqueness lies in its hydroxylated proline and tyrosine residues, which contribute to its specific chemical reactivity and potential biological functions.
Propriétés
Formule moléculaire |
C14H18N2O5 |
|---|---|
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)-2-[(4-hydroxypyrrolidine-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C14H18N2O5/c17-9-3-1-8(2-4-9)5-12(14(20)21)16-13(19)11-6-10(18)7-15-11/h1-4,10-12,15,17-18H,5-7H2,(H,16,19)(H,20,21) |
Clé InChI |
KYOLCXJAAOGMSB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13852210.png)
![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
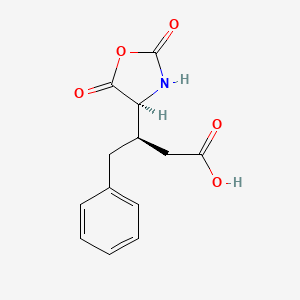

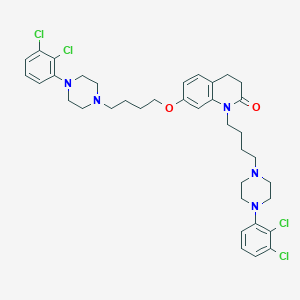
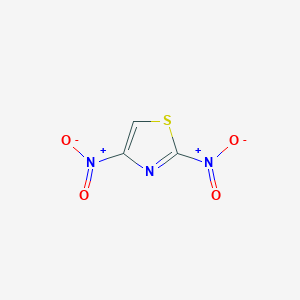
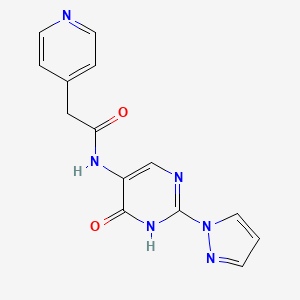
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
![(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)



